REACTION_CXSMILES
|
[Ni:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([OH:7])=[O:6])[CH3:3].[N+]([O-])([O-])=O.[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Ni+2:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3] |f:2.3,5.6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)O)CCCC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Na+]
|
Name
|
mineral spirits
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a catalyst solution prepared
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was maintained at 90°-95° C. for 16 hours while it
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was sparged with air at the rate of 30 liters per hour
|
Type
|
TEMPERATURE
|
Details
|
It was then heated to 135° C. under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove water from it
|
Type
|
FILTRATION
|
Details
|
After the reaction product had been filtered
|
Type
|
ADDITION
|
Details
|
diluted with mineral spirits
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.[Ni+2].C(C)C(C(=O)[O-])CCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |